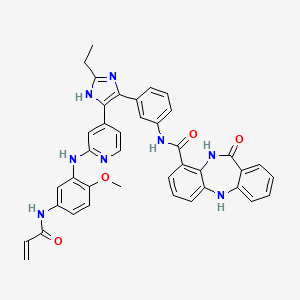

EGFR kinase inhibitor 4

Description

Structure

2D Structure

Properties

Molecular Formula |

C40H34N8O4 |

|---|---|

Molecular Weight |

690.7 g/mol |

IUPAC Name |

N-[3-[2-ethyl-5-[2-[2-methoxy-5-(prop-2-enoylamino)anilino]-4-pyridinyl]-1H-imidazol-4-yl]phenyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-4-carboxamide |

InChI |

InChI=1S/C40H34N8O4/c1-4-33-46-36(37(47-33)24-18-19-41-34(21-24)45-31-22-26(42-35(49)5-2)16-17-32(31)52-3)23-10-8-11-25(20-23)43-40(51)28-13-9-15-30-38(28)48-39(50)27-12-6-7-14-29(27)44-30/h5-22,44H,2,4H2,1,3H3,(H,41,45)(H,42,49)(H,43,51)(H,46,47)(H,48,50) |

InChI Key |

XAESQENNLIBUEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(N1)C2=CC(=NC=C2)NC3=C(C=CC(=C3)NC(=O)C=C)OC)C4=CC(=CC=C4)NC(=O)C5=C6C(=CC=C5)NC7=CC=CC=C7C(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Targeted Cancer Therapy: A Technical Guide to the Discovery of Fourth-Generation EGFR Inhibitors

For Immediate Release

A Deep Dive into the Next Wave of Precision Oncology: Overcoming Resistance to Third-Generation EGFR Inhibitors

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mechanisms, particularly the C797S mutation which renders third-generation inhibitors like osimertinib ineffective, has posed a significant clinical challenge. This technical guide provides an in-depth exploration of the discovery and development of fourth-generation EGFR inhibitors, a promising new class of drugs designed to overcome this resistance and extend the benefits of targeted therapy to a wider patient population.

This document, intended for researchers, scientists, and drug development professionals, will detail the core scientific principles, experimental methodologies, and preclinical data underpinning the advancement of these novel therapeutic agents. We will explore the key signaling pathways, the intricacies of resistance, and the innovative strategies being employed to design inhibitors with improved potency and selectivity.

The Evolution of EGFR Inhibition and the C797S Challenge

The development of EGFR TKIs has been a multi-generational effort. First- and second-generation inhibitors, while effective against activating EGFR mutations such as exon 19 deletions and L858R, were often thwarted by the T790M "gatekeeper" mutation. Third-generation TKIs, most notably osimertinib, were specifically designed to overcome T790M-mediated resistance and have become a standard of care. However, the inevitable evolution of cancer has led to the emergence of the C797S mutation, which occurs at the covalent binding site of osimertinib, thereby abrogating its efficacy.[1][2]

Fourth-generation EGFR inhibitors are being developed to specifically address the challenge of C797S-mediated resistance. These inhibitors can be broadly categorized into two main classes:

-

ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the EGFR kinase domain, competing with ATP and preventing downstream signaling. Novel non-covalent inhibitors are being designed to effectively target EGFR harboring the C797S mutation.

-

Allosteric Inhibitors: These inhibitors bind to a site on the EGFR protein distinct from the ATP-binding pocket. This induces a conformational change in the protein that inactivates its kinase function, offering an alternative strategy to overcome resistance mutations within the ATP-binding site.

Preclinical Efficacy of Leading Fourth-Generation EGFR Inhibitors

The discovery pipeline for fourth-generation EGFR inhibitors has yielded several promising candidates with potent preclinical activity against C797S and other complex EGFR mutations. The following tables summarize the in vitro inhibitory concentrations (IC50) of key compounds against various EGFR-mutant cell lines, providing a comparative overview of their potency and selectivity.

| Inhibitor | EGFR Mutation | Cell Line | IC50 (nM) |

| BBT-176 | 19Del/T790M/C797S | Ba/F3 | 49 |

| L858R/T790M/C797S | Ba/F3 | 202 | |

| 19Del/C797S | Ba/F3 | 42 | |

| L858R/C797S | Ba/F3 | 183 | |

| TQB3804 | d746-750/T790M/C797S | Ba/F3 | 26.8 |

| d746-750/T790M/C797S | NCI-H1975 | 163 | |

| d746-750 | PC9 | 45 | |

| Wild-Type | A431 | 147 | |

| BLU-945 | L858R/T790M/C797S | Ba/F3 | Not Reported |

| 19Del/T790M/C797S | Ba/F3 | Not Reported | |

| EAI045 | L858R/T790M | Ba/F3 | ~10 (with cetuximab) |

Table 1: In Vitro Cellular Activity of Fourth-Generation EGFR Inhibitors.

| Inhibitor | EGFR Mutant Protein | IC50 (nM) |

| BBT-176 | 19Del/T790M/C797S | 1.79 |

| L858R/T790M/C797S | Not Reported | |

| 19Del/C797S | 4.36 | |

| L858R/C797S | 5.35 | |

| TQB3804 | d746-750/T790M/C797S | 0.46 |

| L858R/T790M/C797S | 0.13 | |

| d746-750/T790M | 0.26 | |

| L858R/T790M | 0.19 | |

| Wild-Type | 1.07 |

Table 2: In Vitro Enzymatic Activity of Fourth-Generation EGFR Inhibitors.

Key Experimental Protocols in Fourth-Generation EGFR Inhibitor Discovery

The identification and characterization of novel EGFR inhibitors rely on a suite of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the development of fourth-generation TKIs.

EGFR Kinase Activity Assay (LanthaScreen™)

This assay is used to determine the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

-

EGFR kinase (wild-type or mutant)

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Kinase buffer

-

ATP

-

Test compounds

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

-

Kinase/Antibody Mixture: Prepare a solution containing the EGFR kinase and the Eu-anti-tag antibody in kinase buffer.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the FRET ratio and plot it against the compound concentration to determine the IC50 value.[3][4][5][6][7]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with a test compound, providing an indication of its cytotoxic or cytostatic effects.

Materials:

-

NSCLC cell lines (e.g., Ba/F3 engineered to express various EGFR mutations)

-

Cell culture medium

-

Test compounds

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well or 384-well plates

Procedure:

-

Cell Seeding: Seed the NSCLC cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plates to room temperature and add CellTiter-Glo® Reagent to each well, in a volume equal to the cell culture medium.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Plot the signal against the compound concentration to determine the IC50 value.[8][9][10][11][12]

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins, providing insights into the mechanism of action of the inhibitors.

Materials:

-

NSCLC cell lines

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.[13][14][15][16][17]

Patient-Derived Xenograft (PDX) Models

PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a powerful tool for in vivo efficacy studies as they closely recapitulate the heterogeneity of the original tumor.

Procedure:

-

Tumor Implantation: Surgically implant a small fragment of a patient's tumor, harboring the desired EGFR mutation(s), subcutaneously into an immunodeficient mouse (e.g., NOD/SCID).

-

Tumor Growth and Passaging: Monitor the tumor growth. Once the tumor reaches a certain size, it can be excised and passaged into subsequent cohorts of mice for expansion.

-

Treatment: Once the tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups. Administer the fourth-generation EGFR inhibitor (and any combination agents) according to the desired dosing schedule.

-

Efficacy Assessment: Measure tumor volume regularly using calipers. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.[18][19][20][21][22]

Visualizing the Molecular Landscape: Signaling Pathways and Resistance

To better understand the complex interplay of molecules involved in EGFR signaling and the mechanisms by which resistance to TKIs arises, the following diagrams have been generated using the DOT language.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Caption: Major mechanisms of resistance to EGFR tyrosine kinase inhibitors.

Future Directions and Conclusion

The development of fourth-generation EGFR inhibitors represents a significant step forward in the ongoing battle against TKI resistance in NSCLC. The preclinical data for compounds like BBT-176 and TQB3804 are highly encouraging, demonstrating potent activity against the formidable C797S mutation. As these and other next-generation inhibitors progress through clinical trials, they offer new hope for patients who have exhausted current treatment options.

Future research will likely focus on several key areas:

-

Optimizing Selectivity: Further refining the selectivity of these inhibitors for mutant EGFR over wild-type will be crucial to minimize off-target toxicities and improve the therapeutic window.

-

Combination Therapies: Exploring rational combinations of fourth-generation inhibitors with other targeted agents or immunotherapies may lead to more durable responses and prevent the emergence of new resistance mechanisms.

-

Understanding Resistance to Fourth-Generation Inhibitors: Proactively investigating potential mechanisms of resistance to these new agents will be essential for staying one step ahead of tumor evolution.

References

- 1. Molecular Mechanism of EGFR-TKI Resistance in EGFR-Mutated Non-Small Cell Lung Cancer: Application to Biological Diagnostic and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. ch.promega.com [ch.promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 10. OUH - Protocols [ous-research.no]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]

The Architecture of Next-Generation EGFR Inhibitors: A Technical Guide to Overcoming Resistance

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily through the C797S mutation, has necessitated the development of a fourth generation of inhibitors. This guide provides an in-depth technical overview of the core structures, mechanisms of action, and preclinical evaluation of these novel agents, designed to inform and guide researchers in the field of oncology drug discovery.

Core Structural Classes of Fourth-Generation EGFR Inhibitors

Fourth-generation EGFR inhibitors are broadly classified into two main categories based on their binding mechanism to the EGFR kinase domain: ATP-competitive and allosteric inhibitors. This distinction is crucial as it dictates their ability to overcome the C797S resistance mutation, which sterically hinders the covalent binding of third-generation inhibitors like osimertinib.[1][2]

ATP-competitive inhibitors are designed to bind to the ATP-binding pocket of the EGFR kinase domain, but unlike their covalent predecessors, they do so non-covalently. This allows them to bypass the C797S mutation.[1][2] The core scaffolds of these inhibitors are diverse and include quinazolines, pyrimidines, and pyridopyrimidines.[3][4]

Allosteric inhibitors , on the other hand, represent a paradigm shift in EGFR inhibition. They bind to a pocket distinct from the ATP-binding site, inducing a conformational change in the kinase that renders it inactive.[1][5] This mechanism is inherently insensitive to mutations within the ATP-binding pocket, including T790M and C797S.[1][5]

Quantitative Analysis of Inhibitor Potency

The efficacy of fourth-generation EGFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against various EGFR mutations, including the double mutant (e.g., L858R/T790M) and the triple mutant (e.g., L858R/T790M/C797S), as well as wild-type (WT) EGFR to assess selectivity. A higher selectivity for mutant over WT EGFR is desirable to minimize off-target effects and associated toxicities.

Below are tables summarizing the reported IC50 values for representative fourth-generation EGFR inhibitors.

Table 1: IC50 Values of ATP-Competitive Fourth-Generation EGFR Inhibitors

| Compound | Core Scaffold | EGFR L858R/T790M/C797S IC50 (nM) | EGFR del19/T790M/C797S IC50 (nM) | WT EGFR IC50 (nM) | Reference |

| BBT-176 | Not Specified | 202 | 49 | >3000 | [3] |

| Compound 30 | Brigatinib derivative | 739 (PC9 cells) | - | - | [3] |

| Compound 8 | 4-Aniline quinoline | Dose-dependent inhibition | - | - | [3] |

| C34 | Thiazole derivative | 5.1 | - | - | [6] |

Table 2: IC50 Values of Allosteric Fourth-Generation EGFR Inhibitors

| Compound | Core Scaffold | EGFR L858R/T790M IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) | WT EGFR IC50 (nM) | Reference |

| EAI045 | Isoindolinone | 3 | - | >1000 | [4] |

| JBJ-04-125-02 | Isoindolinone | - | 0.26 | - | [5] |

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and migration. The primary pathways implicated in EGFR-driven cancers are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Fourth-generation EGFR inhibitors, by blocking the kinase activity of EGFR, prevent the activation of these downstream pathways, thereby inhibiting tumor growth and survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of fourth-generation EGFR inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

EGFR Kinase Enzyme System (Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitors

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor dilution (or 5% DMSO for control).

-

Add 2 µl of EGFR enzyme solution.

-

Add 2 µl of a substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.[7]

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

NSCLC cell lines (e.g., H1975 for L858R/T790M, or engineered lines with C797S mutation)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test inhibitor and incubate for 72 hours.

-

Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µl of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at a low speed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[8][9]

EGFR Phosphorylation Assay (Western Blot)

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins in response to inhibitor treatment.

Materials:

-

NSCLC cell lines

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Detection Reagent

Procedure:

-

Culture cells and treat with the test inhibitor for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[10][11]

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

NSCLC cell lines

-

Test inhibitor formulated for in vivo administration

-

Calipers

Procedure:

-

Subcutaneously inject NSCLC cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[12][13][14]

Logical Workflow for Inhibitor Evaluation

The preclinical evaluation of a novel fourth-generation EGFR inhibitor typically follows a logical progression from in vitro biochemical and cellular assays to in vivo animal models.

Conclusion

The development of fourth-generation EGFR inhibitors represents a critical advancement in overcoming acquired resistance in NSCLC. By employing novel core structures and mechanisms of action, these agents demonstrate significant promise in preclinical studies. The detailed methodologies provided in this guide are intended to facilitate further research and development in this vital area of cancer therapeutics. The continued exploration of both ATP-competitive and allosteric inhibitors, guided by robust preclinical evaluation, will be instrumental in bringing new treatment options to patients with EGFR-mutant lung cancer.

References

- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Advances in targeting EGFR allosteric site as anti-NSCLC therapy to overcome the drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. promega.com.cn [promega.com.cn]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. oncotarget.com [oncotarget.com]

The Evolution of EGFR Inhibition: A Technical Guide to Overcoming C797S-Mediated Resistance with Non-Covalent Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the C797S mutation, has posed a significant clinical challenge, rendering covalent third-generation inhibitors like osimertinib ineffective.[1][2][3] This has spurred the development of a new class of non-covalent inhibitors, often termed fourth-generation EGFR-TKIs, designed to overcome this resistance mechanism. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data in the development of non-covalent EGFR C797S inhibitors.

The Challenge of the C797S Mutation

The third-generation EGFR inhibitor, osimertinib, exerts its therapeutic effect by forming a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[3] The C797S mutation, a substitution of this cysteine with a serine, abrogates this covalent binding, leading to acquired resistance.[2][3] The development of inhibitors that do not rely on this covalent interaction is therefore a critical area of research in oncology drug development.[2] Fourth-generation TKIs are being designed to target EGFR harboring the C797S mutation and are broadly classified into ATP-competitive and allosteric inhibitors.[1]

Key Non-Covalent Inhibitor Scaffolds and Preclinical Data

Several promising non-covalent inhibitor scaffolds have emerged from extensive research and development efforts. These compounds are designed to have high affinity for the EGFR kinase domain, even in the presence of the C797S mutation, while ideally maintaining selectivity over wild-type (WT) EGFR to minimize off-target toxicities.[1]

Data Summary: In Vitro Inhibitory Activity of Non-Covalent EGFR C797S Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of selected non-covalent inhibitors against various EGFR mutant cell lines. This data is crucial for comparing the potency and selectivity of different compounds.

| Compound/Inhibitor | EGFR Mutation | Cell Line | IC50 (nM) | Reference |

| Compound 19 (Osimertinib derivative) | L858R/C797S | BaF3 | 13.7 | [4][5] |

| Brigatinib | L858R/T790M/C797S | BaF3 | 55.5 | [4] |

| Compound 25g | L858R/T790M/C797S (enzymatic) | - | 2.2 | [6] |

| CUDC-101 | Ex19del/T790M/C797S | BaF3 | 470 | [7] |

| CUDC-101 | L858R/T790M/C797S | BaF3 | 690 | [7] |

| PKC412 | Ex19del/T790M/C797S | BaF3 | 250 | [7] |

| PKC412 | L858R/T790M/C797S | BaF3 | 270 | [7] |

| PKC412 | L858R/T790M/C797S | HCC827 | 610 | [7] |

| PKC412 | Ex19del/T790M/C797S | HCC827 | 520 | [7] |

| Compound 43 | L858R/T790M/C797S | - | 8 | [8] |

| Compound 44 | L858R/T790M/C797S | - | 7 | [8] |

Core Experimental Protocols in Non-Covalent Inhibitor Development

The evaluation of novel non-covalent EGFR C797S inhibitors relies on a series of well-established in vitro and in vivo experimental protocols.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).

Methodology:

-

Protein Expression and Purification: Recombinant EGFR kinase domains (e.g., EGFRL858R/T790M/C797S) are expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

-

Kinase Reaction: The purified kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

Inhibitor Addition: Test compounds are added at varying concentrations to determine their effect on the kinase activity.

-

Detection: Kinase activity is typically measured by quantifying the amount of phosphorylated substrate. This can be done using methods such as:

-

Radioisotope-based assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Using commercial kits (e.g., ADP-Glo™ Kinase Assay) that measure the amount of ADP produced during the kinase reaction.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation and Viability Assays

Objective: To assess the ability of a compound to inhibit the growth and survival of cancer cell lines harboring the EGFR C797S mutation.

Methodology:

-

Cell Culture: Engineered cell lines (e.g., Ba/F3 or NSCLC cell lines like HCC827) expressing specific EGFR mutations (e.g., EGFRdel19/T790M/C797S or EGFRL858R/T790M/C797S) are cultured under standard conditions.[7]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.

-

Incubation: Cells are incubated for a defined period (typically 72 hours).

-

Viability Measurement: Cell viability is assessed using various methods:

-

MTT or MTS assays: These colorimetric assays measure the metabolic activity of viable cells.

-

Luminescence-based assays: Assays like CellTiter-Glo® measure the amount of ATP present, which correlates with the number of viable cells.[7]

-

-

Data Analysis: IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of EGFR Signaling

Objective: To confirm that the inhibitor blocks the EGFR signaling pathway within the cell.

Methodology:

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins like p-AKT, total AKT, p-ERK, and total ERK.

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) are used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate.

-

Analysis: A decrease in the levels of phosphorylated proteins in treated cells compared to untreated controls indicates inhibition of the signaling pathway.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Tumor Implantation: Immunocompromised mice are subcutaneously or orthotopically implanted with human NSCLC cells harboring the EGFR C797S mutation.

-

Compound Administration: Once tumors reach a certain size, the mice are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Pharmacokinetic and Pharmacodynamic Analysis: Blood and tumor tissue samples can be collected to assess drug concentration (pharmacokinetics) and target engagement (pharmacodynamics, e.g., by Western blot for p-EGFR).

-

Efficacy Assessment: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Visualizing the EGFR Signaling Pathway and Experimental Workflows

Understanding the underlying biological pathways and experimental processes is crucial for rational drug design and data interpretation.

EGFR Signaling Pathway in C797S Mutant NSCLC

Caption: EGFR C797S signaling cascade.

General Workflow for Non-Covalent Inhibitor Screening

Caption: Drug discovery workflow.

Future Directions and Challenges

The development of non-covalent EGFR C797S inhibitors is a rapidly evolving field. Key challenges remain, including:

-

Achieving high selectivity: Minimizing inhibition of wild-type EGFR is crucial to reduce side effects.[1]

-

Overcoming heterogeneous resistance: Tumors may develop additional resistance mechanisms beyond the C797S mutation.

-

Brain penetrance: For patients with brain metastases, the ability of the inhibitor to cross the blood-brain barrier is critical.

-

Combination therapies: Exploring combinations of non-covalent inhibitors with other targeted agents or immunotherapies may be necessary to achieve durable responses.

References

- 1. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

The Vanguard of Precision Oncology: A Technical Guide to Preclinical Data on Fourth-Generation EGFR TKIs

For Immediate Release

A Deep Dive into the Next Wave of Targeted Therapies for Non-Small Cell Lung Cancer

This technical guide provides a comprehensive overview of the preclinical data for fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). It is intended for researchers, scientists, and drug development professionals actively working to overcome the challenges of acquired resistance to current EGFR-targeted therapies in non-small cell lung cancer (NSCLC). This document synthesizes publicly available preclinical data, focusing on the quantitative evaluation of key compounds, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Introduction: The Challenge of Acquired Resistance

First and second-generation EGFR TKIs revolutionized the treatment of NSCLC harboring activating EGFR mutations. The subsequent development of third-generation TKIs, such as osimertinib, effectively addressed the common T790M resistance mutation. However, acquired resistance to third-generation inhibitors inevitably emerges, with the C797S mutation being a predominant on-target mechanism.[1][2] This mutation, which occurs at the covalent binding site of irreversible TKIs, renders them ineffective.[2] Fourth-generation EGFR TKIs are being specifically designed to overcome this C797S-mediated resistance, representing a critical advancement in precision oncology.[3][4] These agents are largely reversible, ATP-competitive inhibitors that can effectively target EGFR harboring both sensitizing mutations and the T790M and/or C797S resistance mutations.[5]

Key Fourth-Generation EGFR TKIs: Preclinical Efficacy

A new cohort of fourth-generation EGFR TKIs is progressing through preclinical and early clinical development. This section summarizes the quantitative preclinical data for several leading candidates, including BLU-945, TQB3804, and JIN-A02, demonstrating their potency against various EGFR mutant forms.

Data Presentation: In Vitro Efficacy of Fourth-Generation EGFR TKIs

The following tables summarize the half-maximal inhibitory concentrations (IC50) from both enzymatic and cell-based assays for key fourth-generation EGFR TKIs. These values highlight their potency against EGFR triple mutations (e.g., Del19/T790M/C797S or L858R/T790M/C797S) and their selectivity over wild-type (WT) EGFR.

Table 1: Enzymatic IC50 Values (nM) of Fourth-Generation EGFR TKIs

| Compound | EGFRL858R/T790M/C797S | EGFRDel19/T790M/C797S | EGFRWT | Reference(s) |

| BLU-945 | 0.5 | - | 683 | [6] |

| TQB3804 | 0.13 | 0.46 | 1.07 | [4][7] |

| BBT-176 | 5.35 | 1.79 | - | [8] |

Table 2: Cellular IC50 Values (nM) of Fourth-Generation EGFR TKIs in Engineered and Patient-Derived Cell Lines

| Compound | Cell Line (EGFR Mutation) | IC50 (nM) | Reference(s) |

| BLU-945 | Ba/F3 (EGFRL858R/T790M/C797S) | 6 | |

| Ba/F3 (EGFRDel19/T790M/C797S) | 15 | ||

| H1975 (EGFRL858R/T790M) | 1.1 | [6] | |

| A431 (EGFRWT) | 544 | [6] | |

| TQB3804 | Ba/F3 (EGFRd746-750/T790M/C797S) | 26.8 | [7] |

| NCI-H1975 (EGFRL858R/T790M) | 163 | [7] | |

| A431 (EGFRWT) | 147 | [7] | |

| JIN-A02 | Ba/F3 (EGFRDel19/T790M/C797S) | Significant Inhibition | [2] |

| Ba/F3 (EGFRL858R/T790M/C797S) | Significant Inhibition | [2] | |

| BBT-176 | Ba/F3 (EGFR19Del/C797S) | 42 | [8] |

| Ba/F3 (EGFR19Del/T790M/C797S) | 49 | [8] |

In Vivo Efficacy

In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of these compounds. For instance, TQB3804 significantly inhibited tumor growth in triple mutant Ba/F3 CDX models and an osimertinib-resistant PDX model. Similarly, BLU-945 has shown robust tumor regression in both monotherapy and combination settings in various PDX models harboring EGFR triple mutations.[2] JIN-A02 also demonstrated dose-dependent tumor growth inhibition in a C797S+ xenograft mouse model.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of fourth-generation EGFR TKIs.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against purified EGFR enzyme variants.

Protocol:

-

Reagents and Materials: Recombinant EGFR kinase domains (Wild-Type and mutant forms), ATP, appropriate peptide substrate (e.g., Y12-Sox), kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT), 384-well plates, plate reader.[10]

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a defined concentration of the EGFR enzyme to each well of a 384-well plate.

-

Add the diluted test compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Monitor the reaction kinetics (e.g., fluorescence or luminescence) using a plate reader at regular intervals.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the IC50 value by plotting the initial velocity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[10]

-

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Protocol:

-

Reagents and Materials: EGFR-mutant and wild-type cell lines, cell culture medium, 96-well plates, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), phenazine ethosulfate (PES), spectrophotometer.

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add the MTS reagent, in the presence of PES, to each well.

-

Incubate the plates for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

-

Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3][6]

-

Western Blot Analysis

Objective: To detect the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

-

Reagents and Materials: Cell lysates from treated and untreated cells, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.[11]

-

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a model that more closely recapitulates the heterogeneity of human tumors.

Protocol:

-

Materials: Immunodeficient mice (e.g., NOD-SCID), fresh tumor tissue from NSCLC patients, surgical tools, animal housing facilities.

-

Procedure:

-

Obtain fresh tumor tissue from consenting patients.

-

Surgically implant small fragments of the tumor tissue subcutaneously into immunodeficient mice.[12][13]

-

Monitor the mice for tumor growth.

-

Once the tumors reach a specified size, passage the tumor fragments into new cohorts of mice for expansion.

-

For efficacy studies, randomize tumor-bearing mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blot, immunohistochemistry).[12][13]

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the points of intervention by fourth-generation TKIs. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[12][14] Fourth-generation EGFR TKIs act by inhibiting the kinase activity of mutant EGFR, thereby blocking these downstream signals.

Caption: EGFR Signaling Pathway and TKI Inhibition.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for the evaluation of a novel fourth-generation EGFR TKI.

Caption: Preclinical Evaluation Workflow for 4th-Gen EGFR TKIs.

Conclusion and Future Directions

The preclinical data for fourth-generation EGFR TKIs are highly promising, demonstrating their potential to overcome C797S-mediated resistance, a major clinical challenge in the treatment of NSCLC. The compounds highlighted in this guide exhibit potent and selective inhibition of clinically relevant EGFR triple mutations in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of this new class of targeted therapies. As these agents progress through clinical trials, they hold the potential to significantly improve outcomes for patients with advanced, EGFR-mutant NSCLC who have exhausted current treatment options. Future research will likely focus on optimizing the safety and efficacy of these compounds, exploring combination strategies to combat off-target resistance mechanisms, and identifying biomarkers to guide patient selection.

References

- 1. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Target Product Profile: A Technical Guide for EGFR C797S Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the EGFR C797S mutation poses a significant challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. This technical guide outlines the target product profile (TPP) for a novel EGFR C797S inhibitor, providing a comprehensive overview of the preclinical and clinical characteristics required for a successful therapeutic agent. This document details the key attributes, including mechanism of action, target patient population, efficacy and safety benchmarks, and provides standardized experimental protocols for evaluation.

Introduction: The Unmet Need in EGFR-Mutated NSCLC

Epidermal growth factor receptor (EGFR) mutations are key drivers in a significant subset of NSCLC. While targeted therapies have revolutionized treatment, the evolution of resistance mechanisms, notably the C797S mutation, necessitates the development of next-generation inhibitors. The C797S mutation arises in the ATP-binding pocket of the EGFR kinase domain, sterically hindering the covalent binding of irreversible inhibitors like osimertinib, thus restoring kinase activity and driving tumor progression.[1][2] An ideal EGFR C797S inhibitor should effectively and selectively target this resistance mutation while maintaining activity against other common EGFR mutations and sparing wild-type EGFR to minimize toxicity.

Target Product Profile

A successful EGFR C797S inhibitor should meet the following criteria:

| Attribute | Target Profile |

| Mechanism of Action | Potent and selective inhibition of EGFR harboring the C797S mutation, as well as other common activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. This can be achieved through reversible or novel covalent mechanisms that are unaffected by the serine substitution at position 797, or through allosteric inhibition. |

| Target Patient Population | Patients with metastatic EGFR-mutant NSCLC who have progressed on a third-generation EGFR TKI (e.g., osimertinib) and have documented evidence of an EGFR C797S mutation. |

| Efficacy | Preclinical: Demonstrable inhibition of EGFR C797S-mutant cell proliferation and induction of apoptosis in vitro. Significant tumor growth inhibition or regression in in vivo xenograft models harboring EGFR C797S mutations.[3][4] Clinical: Objective Response Rate (ORR) of ≥40% in the target patient population. Median Progression-Free Survival (PFS) of ≥6 months.[5] |

| Safety & Tolerability | Favorable safety profile with manageable and predominantly low-grade (Grade 1-2) adverse events. Common EGFR inhibitor-related toxicities such as rash and diarrhea should be minimized.[5] Low potential for off-target toxicities. |

| Pharmacokinetics | Oral bioavailability with favorable absorption, distribution, metabolism, and excretion (ADME) properties.[4] Half-life supporting once or twice-daily dosing. CNS penetration is highly desirable to treat or prevent brain metastases. |

| Biomarkers | A validated companion diagnostic to detect the EGFR C797S mutation in tumor tissue or circulating tumor DNA (ctDNA) is essential for patient selection. |

| Competitive Landscape | Superior efficacy and/or safety compared to current standard of care (chemotherapy) and other investigational agents in development. Potential for combination therapy with other targeted agents or immunotherapies. |

Preclinical Efficacy Data

The following tables summarize key preclinical data for representative fourth-generation EGFR C797S inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Compound | EGFR (L858R/T790M/C797S) | EGFR (del19/T790M/C797S) | EGFR (WT) | Selectivity Index (WT/Triple Mutant) |

| LS-106 | 3.1 | 2.4 | >1000 | >322 |

| HCD3514 | 1.0 | 2.0 | >1000 | >500 |

| Compound 26 | 5.8 | - | >1000 | >172 |

| Compound 27 | 3.1 | - | >1000 | >322 |

| Compound 32 | - | 3.38 | >1000 | >296 |

| Compound 33 | - | 4.84 | >1000 | >207 |

| Brigatinib | - | 67.2 | - | - |

Data compiled from multiple sources.[4][6][7]

Table 2: In Vitro Anti-proliferative Activity (IC50, nM)

| Compound | BaF3 (L858R/T790M/C797S) | BaF3 (del19/T790M/C797S) | A431 (EGFR WT) |

| LS-106 | 120 | 90 | >10000 |

| Compound 19 | 13.7 | - | 1800 |

| Almonertinib | - | - | 596.6 |

Data compiled from multiple sources.[4][6][7]

Table 3: In Vivo Tumor Growth Inhibition (TGI)

| Compound | Dose | Xenograft Model | TGI (%) |

| LS-106 | 30 mg/kg | PC-9-OR (del19/T790M/C797S) | 83.5 |

| LS-106 | 60 mg/kg | PC-9-OR (del19/T790M/C797S) | 136.6 |

| HCD3514 | 50 mg/kg | BaF3 (del19/T790M/C797S) | 22.53 |

| HCD3514 | 75 mg/kg | BaF3 (del19/T790M/C797S) | 37.73 |

| BI-4020 | 10 mg/kg | PC-9 (del19/T790M/C797S) | 121 |

Data compiled from multiple sources.[3][4]

Experimental Protocols

EGFR Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the in vitro potency of a test compound against various EGFR isoforms.

Materials:

-

Recombinant human EGFR kinase domains (WT, L858R/T790M/C797S, del19/T790M/C797S)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme and the test compound at various concentrations in kinase buffer.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

-

NSCLC cell lines harboring relevant EGFR mutations (e.g., BaF3 engineered to express EGFR mutants, PC-9-OR) and a wild-type EGFR cell line (e.g., A431).

-

Cell culture medium and supplements.

-

Test compound serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

96-well or 384-well plates.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Determine the GI50 value, the concentration of the compound that causes 50% growth inhibition.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG).

-

EGFR C797S-mutant NSCLC cells (e.g., PC-9-OR or engineered BaF3 cells).

-

Matrigel or other appropriate vehicle for cell injection.

-

Test compound formulated for oral or intravenous administration.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of the EGFR C797S-mutant cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) percentage.

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Mechanism of Osimertinib Resistance via C797S Mutation

Caption: C797S mutation prevents covalent binding of osimertinib, leading to resistance.

Experimental Workflow for a Novel EGFR C797S Inhibitor

Caption: A typical drug development workflow for a targeted cancer therapy.

References

- 1. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo [jcancer.org]

- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

The Imperative for Allosteric EGFR Inhibitors: A Technical Guide to Overcoming Resistance in Cancer Therapy

For Immediate Release

A deep dive into the scientific rationale, experimental validation, and future promise of allosterically targeting the Epidermal Growth Factor Receptor (EGFR) in oncology. This technical guide is intended for researchers, scientists, and drug development professionals actively working to overcome the challenges of targeted cancer therapy.

The advent of tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. However, the clinical success of these orthosteric inhibitors, which compete with ATP at the kinase's active site, is often curtailed by the emergence of drug resistance. This guide elucidates the compelling rationale for the development of allosteric EGFR inhibitors, a novel class of therapeutics poised to address the shortcomings of current treatment paradigms.

The Achilles' Heel of Orthosteric EGFR Inhibitors: Acquired Resistance

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially produce dramatic responses in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R). Unfortunately, the majority of these patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the ATP-binding pocket of EGFR.[1] This mutation sterically hinders the binding of first and second-generation TKIs, rendering them ineffective.

The development of third-generation, covalent irreversible inhibitors like osimertinib was a major breakthrough, as they were designed to be effective against EGFR-T790M mutant tumors. However, resistance to third-generation inhibitors also inevitably emerges, frequently through a tertiary mutation, C797S, at the covalent attachment site.[1][2] The C797S mutation prevents the irreversible binding of these drugs, leading to treatment failure.[1] These on-target resistance mutations highlight the inherent vulnerability of targeting the highly conserved ATP-binding site.

The Allosteric Advantage: A Paradigm Shift in EGFR Inhibition

Allosteric inhibitors represent a paradigm shift in targeting EGFR. Unlike their orthosteric counterparts, they bind to a distinct, less-conserved pocket on the kinase domain.[3] This binding event induces a conformational change in the protein that ultimately leads to the inhibition of its catalytic activity, without directly competing with ATP.[4] This mechanism confers several key advantages:

-

Overcoming Resistance Mutations: By binding to a different site, allosteric inhibitors can circumvent resistance mechanisms that arise within the ATP-binding pocket, such as the T790M and C797S mutations.[5][6]

-

Enhanced Selectivity: Allosteric sites are often less conserved among different kinases compared to the highly conserved ATP-binding pocket.[7] This allows for the design of highly selective inhibitors with potentially fewer off-target effects and an improved safety profile.

-

Novel Therapeutic Strategies: The ability of allosteric inhibitors to co-bind with orthosteric inhibitors opens up the possibility of "double-drugging" the EGFR kinase.[8][9] This combination approach could lead to synergistic anti-tumor activity and potentially delay the onset of resistance.

-

Modulation of Protein Function: Allosteric modulators can fine-tune protein function in a non-competitive manner, offering more precise control over cellular signaling pathways.[10][11]

Quantitative Efficacy of Allosteric EGFR Inhibitors

Several allosteric EGFR inhibitors are currently in preclinical and clinical development, demonstrating promising activity against various EGFR mutations, including those resistant to third-generation TKIs. The following tables summarize the in vitro efficacy of key allosteric inhibitors.

| Inhibitor | EGFR Mutant Genotype | IC50 (nM) | Reference |

| JBJ-04-125-02 | L858R/T790M | 0.26 | [6] |

| L858R/T790M/C797S | Potent Inhibition | [6] | |

| JBJ-09-063 | L858R/T790M | ~5-fold more potent than JBJ-04-125-02 | [3] |

| L858R/T790M/C797S | Potent Inhibition | [3] | |

| EAI001 | L858R/T790M | Selective Inhibition | [5] |

| EAI045 | L858R/T790M | Potent Inhibition | [5] |

| BLU-945 | T790M/C797S | Potent Inhibition | [12] |

| TQB-3804 | T790M/C797S, L858R/T790M/C797S | Potent Inhibition | [12] |

Table 1: Biochemical IC50 values of selected allosteric EGFR inhibitors against mutant EGFR.

| Inhibitor | Cell Line | EGFR Genotype | Growth Inhibition | Reference |

| JBJ-09-063 | Ba/F3 | L858R/T790M | ~10-fold more potent than JBJ-04-125-02 | [3] |

| Ba/F3 | L858R/T790M/C797S | Potent Inhibition | [3] | |

| Compound 19 (Osimertinib derivative) | Ba/F3 | L858R/C797S | IC50 = 13.7 nM | [13] |

| Compound 4 (ortho-amidophenylaminopyrimidine) | Ba/F3 | L858R/T790M/C797S | Potent Inhibition | [13] |

Table 2: Cellular growth inhibition by selected allosteric and fourth-generation EGFR inhibitors.

Experimental Protocols for Characterizing Allosteric EGFR Inhibitors

The following are detailed methodologies for key experiments cited in the development and characterization of allosteric EGFR inhibitors.

Cell Viability Assay (MTS Assay)

This assay determines the effect of an inhibitor on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, or engineered Ba/F3 cells expressing various EGFR mutations)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Test compounds (allosteric inhibitors) and control compounds (e.g., osimertinib, DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14]

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of the test compounds and controls in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Measure the absorbance at 490 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis for EGFR Signaling Pathway

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) upon inhibitor treatment.

Materials:

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against total EGFR, phospho-EGFR (e.g., pY1068), total AKT, phospho-AKT (e.g., pS473), total ERK, and phospho-ERK (e.g., pT202/Y204)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Plate cells and treat with inhibitors for a specified time (e.g., 2-6 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]

-

Wash the membrane three times with TBST for 5-10 minutes each.[17]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of allosteric inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell lines for implantation (e.g., NCI-H1975)

-

Matrigel (optional, to aid tumor formation)

-

Test compounds formulated for in vivo administration (e.g., oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[18][19]

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]

-

Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the tumor growth curves for each group to assess the anti-tumor efficacy of the treatment.

Visualizing the Mechanisms and Workflows

EGFR Signaling Pathway

Caption: EGFR signaling cascade activation and downstream pathways.

Orthosteric vs. Allosteric Inhibition of EGFR

References

- 1. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation [e-crt.org]

- 3. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in targeting EGFR allosteric site as anti-NSCLC therapy to overcome the drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Combination of Allosteric and Orthosteric EGFR Inhibitors for Treating Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]

- 13. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

- 20. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Complex Web of EGFR Signaling in Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC). However, the remarkable initial success of EGFR tyrosine kinase inhibitors (TKIs) is often undermined by the emergence of drug resistance. This guide provides an in-depth technical overview of the core EGFR signaling pathways and the multifaceted mechanisms of drug resistance, offering a valuable resource for researchers and professionals in drug development.

Core EGFR Signaling Cascade

Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

Figure 1: Core EGFR Signaling Pathways.

Mechanisms of Acquired Resistance to EGFR TKIs

Acquired resistance to EGFR TKIs is a complex phenomenon driven by a variety of molecular alterations. These can be broadly categorized into on-target alterations, bypass track activation, downstream signaling alterations, and phenotypic changes.

On-Target EGFR Mutations

Secondary mutations in the EGFR gene are a primary mechanism of resistance.

-

T790M "Gatekeeper" Mutation: This is the most common resistance mechanism to first and second-generation EGFR TKIs, accounting for 50-60% of cases.[1] The substitution of threonine with methionine at position 790 in exon 20 increases the receptor's affinity for ATP, thereby reducing the inhibitor's binding efficacy.[1]

-

C797S Mutation: This mutation is a key mechanism of resistance to third-generation EGFR TKIs like osimertinib.[2] It occurs at the covalent binding site of the drug, preventing its irreversible inhibition. The frequency of C797S is reported to be between 7% and 26% after osimertinib treatment.[2]

Figure 2: On-Target EGFR Mutations Conferring Drug Resistance.

Bypass Track Activation

Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade.

-

MET Amplification: Amplification of the MET proto-oncogene is a significant mechanism of resistance, occurring in 5-22% of patients who develop resistance to first and second-generation EGFR TKIs, and around 15% of those resistant to first-line osimertinib.[3][4][5] MET activation leads to phosphorylation of HER3, which in turn reactivates the PI3K/AKT pathway, independent of EGFR.[6]

-

HER2 (ERBB2) Amplification: Amplification of the HER2 gene is another bypass mechanism, observed in approximately 12% of EGFR TKI-resistant tumors that are T790M-negative.[7] Similar to MET, HER2 can activate downstream signaling pathways, compensating for the inhibition of EGFR.

Figure 3: MET and HER2 Amplification as Bypass Mechanisms.

Downstream Signaling Alterations

Mutations or alterations in components of the downstream signaling pathways can also lead to resistance by rendering the cells independent of EGFR signaling. This includes mutations in genes such as KRAS, BRAF, and PIK3CA, as well as the loss of the tumor suppressor PTEN.

Phenotypic Transformation

-

Epithelial-to-Mesenchymal Transition (EMT): This process involves a shift from an epithelial to a mesenchymal phenotype, leading to increased cell motility and invasiveness. EMT has been associated with resistance to EGFR TKIs.

-

Histologic Transformation: In some cases, EGFR-mutant adenocarcinomas can transform into other histological subtypes, such as small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.

Quantitative Data on Resistance Mechanisms

The following tables summarize the frequency of key resistance mechanisms and the efficacy of third-generation EGFR TKIs in specific patient populations.

Table 1: Frequency of Key Acquired Resistance Mechanisms to EGFR TKIs

| Resistance Mechanism | Frequency in 1st/2nd Gen TKI Resistance | Frequency in 3rd Gen TKI (Osimertinib) Resistance | Citation(s) |

| EGFR T790M | 50-60% | Not applicable (Osimertinib targets T790M) | [1] |

| EGFR C797S | Not applicable | 7-26% | [2][8] |

| MET Amplification | 5-22% | 7-25% | [3][4][6] |

| HER2 Amplification | ~12% (in T790M-negative) | 3-7% | [7][9] |

Table 2: Efficacy of Third-Generation EGFR TKIs in T790M-Positive NSCLC

| Drug | Study | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |

| Osimertinib | AURA (Phase I/II) | 61-71% | 9.6 - 12.3 months | [1][10][11] |

| Rociletinib | TIGER-X (Phase I/II) | 59% | - | [11] |

| Abivertinib | Phase I/II | 52.2% | 7.5 months | [12] |

| Lazertinib | - | - | - | [12] |

| Almonertinib | - | - | - | [12] |

| ASP8273 | Phase I/II | 38% (in T790M+) | - | [11] |

Experimental Protocols for Detecting Resistance Mechanisms

Accurate detection of resistance mechanisms is crucial for guiding subsequent treatment strategies. Below are overviews of key experimental methodologies.

Detection of EGFR Mutations (e.g., T790M, C797S)

Principle: Polymerase Chain Reaction (PCR)-based methods are commonly used to amplify and detect specific mutations in the EGFR gene from tumor tissue or liquid biopsy samples (circulating tumor DNA).

Methodology Overview:

-

DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or plasma.

-

PCR Amplification: Allele-specific primers are used in real-time PCR to selectively amplify the mutant DNA sequence. Techniques like the amplification refractory mutation system (ARMS) or peptide nucleic acid (PNA) clamping PCR enhance the specificity of mutant detection.[13] Droplet digital PCR (ddPCR) allows for absolute quantification of mutant alleles with high sensitivity.[14]

-

Detection and Analysis: The amplified products are detected using fluorescent probes. The presence and quantity of the mutation are determined by analyzing the amplification curves or droplet counts. DNA sequencing, including Sanger sequencing and next-generation sequencing (NGS), can also be used for mutation detection and discovery of novel mutations.[13]

Figure 4: Experimental Workflow for EGFR Mutation Detection.

Detection of MET and HER2 Amplification

Principle: Fluorescence In Situ Hybridization (FISH) is the gold standard for detecting gene amplification. It uses fluorescently labeled DNA probes to visualize and quantify the number of copies of a specific gene within the cell nucleus.

Methodology Overview (FISH):

-

Sample Preparation: FFPE tissue sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

-

Probe Hybridization: A DNA probe specific to the MET or HER2 gene, labeled with a fluorophore, and a control probe for the centromere of the same chromosome (e.g., CEP7 for MET, CEP17 for HER2), labeled with a different fluorophore, are applied to the tissue section and hybridized overnight.[15][16]

-